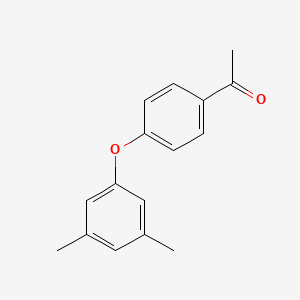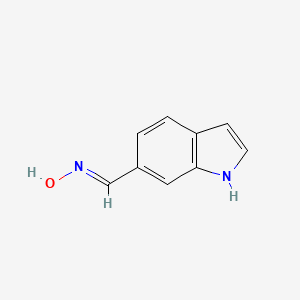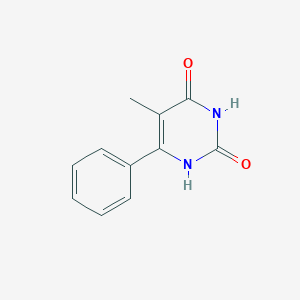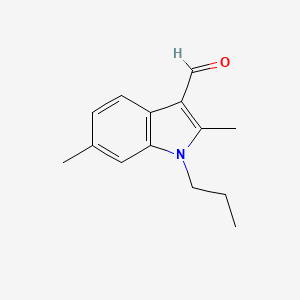
2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives, such as 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde, are important in various fields of chemistry and biology . They are often used as precursors for the synthesis of active molecules .
Synthesis Analysis
While specific synthesis methods for 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde are not available, indole derivatives are generally synthesized through multicomponent reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis
The molecular formula of 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde is C14H17NO, with a molecular weight of 215.3 .Chemical Reactions Analysis
Indole derivatives are known to undergo various chemical reactions. Their inherent functional groups can undergo C–C and C–N coupling reactions and reductions easily .Wissenschaftliche Forschungsanwendungen
Gold-Catalyzed Cycloisomerizations
- Gold(I)-catalyzed cycloisomerization of certain substrates, including those related to indole carbaldehydes, can efficiently produce 1H-indole-2-carbaldehydes and other compounds. This method showcases a simple and effective approach to synthesize indole derivatives (Kothandaraman et al., 2011).
Crystal Structure and Characterization Studies
- Indole carbaldehydes have been characterized using methods like X-ray crystal diffraction, revealing insights into molecular interactions and stability. Such studies are crucial in understanding the chemical properties and potential applications of these compounds (Barakat et al., 2017).
Catalysis in Organic Reactions
- Indole carbaldehydes have been used in the synthesis of Schiff bases and palladacycles, which are effective as catalysts in various chemical reactions like the Suzuki–Miyaura coupling. This highlights their role in facilitating complex organic reactions (Singh et al., 2017).
Oxidation Mechanisms
- Studies on the oxidation mechanisms of indole derivatives, including those related to 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde, provide valuable information on chemical transformations and potential synthetic pathways (Balón et al., 1993).
Synthesis of Indole Derivatives
- Research has focused on the synthesis of various indole derivatives, including those involving indole carbaldehydes, which are key intermediates in the production of complex organic compounds. Such research is fundamental to expanding the range of available indole-based chemicals (Acheson et al., 1979).
Antimicrobial Activity Studies
- Indole-based chromene derivatives synthesized from indole carbaldehydes have been evaluated for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Kathrotiya & Patel, 2012).
Nucleophilic Substitution Reactions
- Research into nucleophilic substitution reactions involving indole carbaldehydes has led to the development of versatile building blocks for creating trisubstituted indoles, demonstrating their utility in complex organic synthesis (Yamada et al., 2009).
Baeyer-Villiger Oxidation Studies
- The Baeyer-Villiger rearrangement of indole carbaldehydes has been explored for the synthesis of dihydro-indolones, expanding the scope of synthetic methods for indole derivatives (Bourlot et al., 1994).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,6-dimethyl-1-propylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-4-7-15-11(3)13(9-16)12-6-5-10(2)8-14(12)15/h5-6,8-9H,4,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISNZAZKFUYVDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C2=C1C=C(C=C2)C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

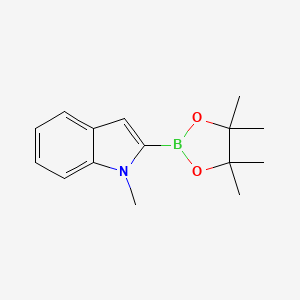
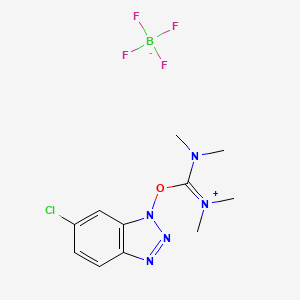
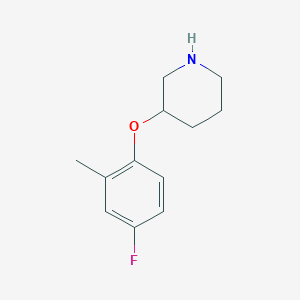
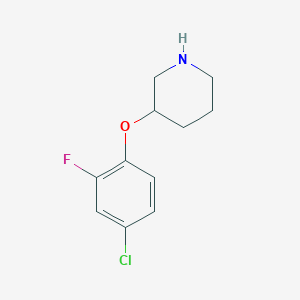
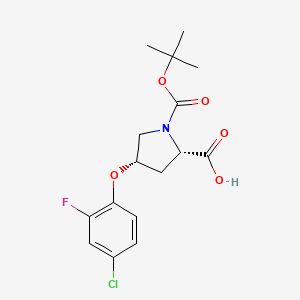
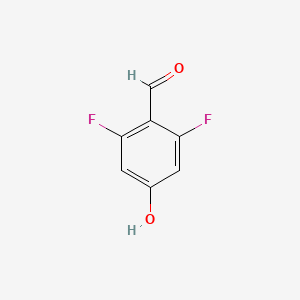
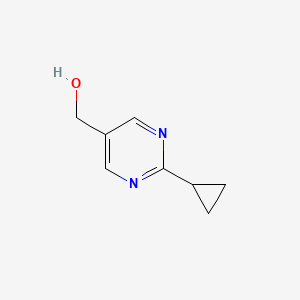
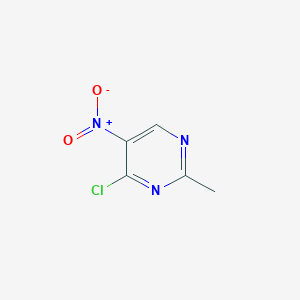
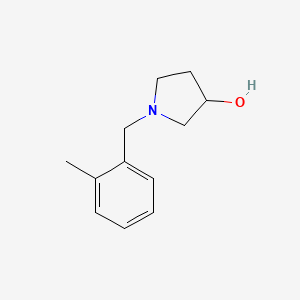
![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)
